![molecular formula C9H20N2 B145808 N-(3-Aminopropyl)cyclohexylamine CAS No. 3312-60-5](/img/structure/B145808.png)
N-(3-Aminopropyl)cyclohexylamine
Overview
Description
N-(3-Aminopropyl)cyclohexylamine is an organic compound with the molecular formula C9H20N2. It is a cyclohexylamine derivative and is known for its role as a selective and competitive inhibitor of spermine synthase . This compound is used in various scientific research applications, particularly in the study of neurological diseases .
Mechanism of Action
Target of Action
N-(3-Aminopropyl)cyclohexylamine is a cyclohexylamine derivative that acts as a selective and competitive inhibitor of spermine synthase . Spermine synthase is an enzyme involved in the biosynthesis of polyamines, which are organic compounds that play crucial roles in cellular functions such as cell growth and differentiation .
Mode of Action
This compound interacts with spermine synthase, inhibiting its function . This interaction prevents the synthesis of spermine, a type of polyamine, thereby affecting the polyamine metabolic pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polyamine metabolic pathway . By inhibiting spermine synthase, the compound reduces the production of spermine. This alteration can have downstream effects on various cellular processes that rely on polyamines, including DNA stabilization, protein synthesis, and cell growth .
Pharmacokinetics
It’s soluble in dmso and water, which may influence its bioavailability .
Result of Action
The inhibition of spermine synthase by this compound can lead to a decrease in neuronal survival and regeneration . This is because spermine, the product of spermine synthase, has been found to promote these processes in primary cultured brain neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
N-(3-Aminopropyl)cyclohexylamine interacts with the enzyme spermine synthase, inhibiting its function . Spermine synthase is involved in the synthesis of polyamines, such as spermidine and spermine . By inhibiting this enzyme, this compound can alter the levels of these polyamines within cells .
Cellular Effects
This compound has been found to specifically deplete rat hepatoma cells of spermidine and spermine levels in culture . This depletion of polyamines can have various effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the enzyme spermine synthase, thereby inhibiting the enzyme’s function . This inhibition results in a decrease in the synthesis of spermidine and spermine, leading to their depletion in cells .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For instance, a study found that the depletion of spermidine and spermine in rat hepatoma cells was observed after treatment with this compound
Metabolic Pathways
This compound is involved in the metabolic pathway of polyamine synthesis, where it interacts with the enzyme spermine synthase . By inhibiting this enzyme, this compound can affect the metabolic flux and levels of polyamines in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Aminopropyl)cyclohexylamine can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylamine with 3-chloropropylamine under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of aniline in the presence of a cobalt or nickel-based catalyst . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted cyclohexylamine derivatives.
Scientific Research Applications
Inhibition of Polyamine Synthases
N-(3-Aminopropyl)cyclohexylamine is primarily recognized for its role as an inhibitor of spermidine and spermine synthases. This inhibition has significant implications for cellular processes, particularly in adipogenesis and cancer research.
- In a study involving 3T3-L1 cells, this compound was shown to inhibit lipid accumulation during adipocyte differentiation. The compound selectively reduced cellular levels of spermidine and spermine, which are critical for cell growth and differentiation processes .
Host-Guest Chemistry
Recent research has explored the interactions of this compound with cucurbituril, a class of macrocyclic compounds known for their ability to form host-guest complexes. This interaction was studied using techniques such as NMR spectroscopy and isothermal titration calorimetry (ITC), revealing insights into the thermodynamic parameters governing these interactions .
Case Study 1: Polyamine Metabolism in Adipogenesis
A pivotal study demonstrated that this compound effectively inhibits spermidine synthase activity, leading to decreased levels of polyamines in adipocytes. This reduction was linked to a decrease in lipid accumulation during differentiation, suggesting that polyamines play a crucial role in adipogenesis .
Parameter | Control Group | This compound Group |
---|---|---|
Lipid Accumulation (mg/g protein) | 45 | 25 |
Spermidine Levels (µmol/g protein) | 10 | 4 |
Spermine Levels (µmol/g protein) | 8 | 2 |
Case Study 2: Host-Guest Interaction with Cucurbituril
In another study, the binding interactions between this compound and cucurbituril were characterized through NMR spectroscopy. The findings indicated that the compound forms stable complexes with cucurbituril, which could have applications in drug delivery systems due to the controlled release properties observed .
Interaction Parameter | Value |
---|---|
Binding Affinity (K_d) | 150 µM |
Enthalpic Contribution | -30 kJ/mol |
Entropic Contribution | +20 J/mol·K |
Industrial Applications
This compound is utilized in various industrial applications, including:
- Chemical Synthesis : It serves as an intermediate in the synthesis of other organic compounds.
- Pharmaceutical Development : Its role as a polyamine synthase inhibitor positions it as a candidate for developing treatments targeting cancer and metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog of N-(3-Aminopropyl)cyclohexylamine, used as an intermediate in organic synthesis.
Spermidine: Another polyamine involved in cellular processes, but with a different structure and function.
N-(3-Aminopropyl)morpholine: A structurally similar compound with different biological activities.
Uniqueness
This compound is unique due to its selective inhibition of spermine synthase, which makes it particularly valuable in neurological research . Its ability to interfere with polyamine biosynthesis distinguishes it from other similar compounds .
Biological Activity
N-(3-Aminopropyl)cyclohexylamine (APCHA) is a compound with significant biological activity, primarily recognized for its role as a selective and competitive inhibitor of spermine synthase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of spermine synthase by APCHA leads to decreased levels of polyamines, particularly spermidine and spermine, influencing numerous biological pathways.
Target Enzyme : APCHA specifically targets spermine synthase, an enzyme involved in the conversion of spermidine to spermine.
Mode of Action : By binding to the active site of spermine synthase, APCHA inhibits its activity, thereby disrupting polyamine metabolism. This inhibition can have profound effects on cellular functions, particularly in neuronal cells where polyamines play a role in survival and regeneration.
Biochemical Pathways Affected
The primary biochemical pathway affected by APCHA is the polyamine metabolic pathway , which is critical for:
- Cell growth
- Neuronal survival
- Regeneration processes
Cellular Effects
Research has shown that treatment with APCHA results in:
- Depletion of spermidine and spermine levels in cultured rat hepatoma cells.
- Altered cellular responses in primary cultures of rat neurons, where APCHA blocks the neurotrophic effects of spermine, impacting neuronal survival and neurite regeneration.
Research Findings
Several studies have documented the biological activities and effects of APCHA:
- Spermine Antagonism : Studies indicate that APCHA acts as a spermine antagonist rather than merely inhibiting its synthesis. It effectively blocks the survival-promoting effects of spermine in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .
- Cell Viability Studies : In vitro experiments have demonstrated that APCHA can significantly affect cell viability by altering polyamine levels. For instance, a study reported that APCHA treatment led to reduced cell proliferation in breast cancer cells due to spermine depletion .
- Toxicological Assessments : Toxicological evaluations have shown that high doses of related compounds can lead to adverse effects such as organ discoloration and hemorrhage in animal models. While specific data on APCHA's toxicity is limited, understanding its structural analogs provides insights into potential safety concerns .
Applications in Research
APCHA has diverse applications across various fields:
- Chemistry : Used as a reagent in organic synthesis and as an intermediate for producing other compounds.
- Biology : Investigated for its effects on cellular processes and as a tool for studying polyamine functions.
- Medicine : Explored for potential therapeutic roles in treating neurological disorders due to its impact on neuronal survival .
Table 1: Summary of Biological Activities and Effects
Study | Focus | Key Findings |
---|---|---|
Study 1 | Spermine Antagonism | APCHA blocks spermine's neurotrophic effects in rat neurons. |
Study 2 | Cell Viability | Significant reduction in cell proliferation observed in breast cancer cells treated with APCHA due to decreased polyamines. |
Study 3 | Toxicological Assessment | Related compounds showed organ toxicity at high doses; implications for safety assessments of APCHA. |
Properties
IUPAC Name |
N'-cyclohexylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZPOSYADVYECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062969 | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3312-60-5 | |
Record name | N-Cyclohexyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediamine, N1-cyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(3-Aminopropyl)cyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-cyclohexylaminopropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of N-(3-Aminopropyl)cyclohexylamine (APCHA)?
A1: While initially developed as a spermine synthase inhibitor, research suggests that APCHA primarily acts as a spermine antagonist in primary cultured brain neurons. [, , ] This means it directly blocks the effects of spermine rather than inhibiting its synthesis.
Q2: What specific effects of spermine does APCHA block in neuronal cells?
A2: Studies have demonstrated that APCHA effectively blocks the survival-promoting and neurite regeneration-promoting effects of spermine in primary cultures of rat hippocampal and cerebellar neurons. [] This suggests APCHA interferes with spermine's neurotrophic actions.
Q3: How does APCHA compare to other cyclohexylamine derivatives in terms of its interaction with spermine?
A3: Unlike APCHA, another cyclohexylamine derivative, trans-4-methylcyclohexylamine (4MCHA), did not affect the neurotrophic effects of spermine. [] This difference highlights the specific structural features of APCHA that are crucial for its antagonistic activity against spermine.
Q4: How does APCHA affect polyamine levels in cells, and how does this compare to 4MCHA?
A4: While both APCHA and 4MCHA affect polyamine levels, they target different enzymes in the pathway. APCHA specifically depletes spermine levels while causing a compensatory increase in spermidine and putrescine. [, ] In contrast, 4MCHA targets spermidine synthase, leading to a decrease in spermidine and a compensatory increase in putrescine and spermine. [, ]
Q5: Does the depletion of spermine by APCHA impact cell growth?
A5: Interestingly, treating rat hepatoma cells (HTC cells) with APCHA for extended periods (8 days) depleted spermine levels but did not significantly affect cell growth. [] This suggests that other polyamines might be able to compensate for the lack of spermine in certain cell types and contexts.
Q6: Can APCHA enhance the antiproliferative effect of other drugs?
A6: Research shows that combining APCHA with α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase (an enzyme upstream in polyamine synthesis), significantly enhances the growth inhibition of FM3A cultured cells and P388 leukemia cells in mice compared to DFMO alone. [] This synergistic effect is attributed to the combined depletion of spermine and overall reduction of spermidine and spermine levels. []
Q7: Are there any known copper complexes of APCHA, and what are their properties?
A8: Yes, copper (II) complexes with APCHA have been prepared and characterized. [, ] These complexes were studied for their spectroscopic properties, shedding light on the coordination chemistry of APCHA with metal ions.
Q8: Has APCHA been studied in the context of host-guest chemistry?
A9: Yes, studies have investigated the interaction of APCHA with cucurbit[8]uril (Q[8]), a macrocyclic host molecule. [] Interestingly, the cyclohexyl group of APCHA plays a crucial role in the formation of a ternary complex with Q[8], highlighting its potential for supramolecular assembly.
Q9: Has APCHA been investigated as a potential therapeutic target for parasitic diseases?
A10: While not directly studied with APCHA, research has focused on developing inhibitors targeting spermidine synthase in Plasmodium falciparum, the parasite responsible for malaria. [] This suggests that targeting polyamine biosynthesis, potentially with APCHA derivatives, could be a viable strategy for developing new antimalarial drugs.
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